(S,E)-3-((E)-2-((1R,3aS,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol

Description

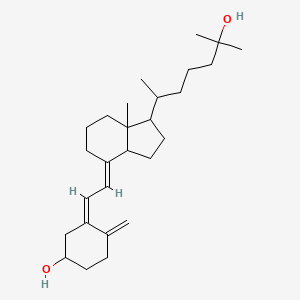

The compound “(S,E)-3-((E)-2-((1R,3aS,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol” is a secosteroid derivative with structural homology to vitamin D metabolites. Its molecular framework includes:

- Core structure: A conjugated diene system in the cyclohexanol ring and a hexahydro-1H-indenyl moiety.

- Key substituents:

- A hydroxyl group at the 6-position of the heptan-2-yl side chain.

- Methyl groups at the 6-position (heptan-2-yl) and 7a-position (indenyl).

- Stereochemistry: Five defined stereocenters with (1R,3aS,7aR) configuration in the indenyl group and (R)-configuration in the heptan-2-yl chain, critical for bioactivity .

Molecular Formula: C₂₇H₄₄O₃ (calculated from analogous compounds in ).

Molecular Weight: ~430–490 g/mol (varies with hydration and stereoisomerism) .

Properties

IUPAC Name |

(3Z)-3-[(2E)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUBBDSIWDLEOM-DWKIUPLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CCC3=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19356-17-3 | |

| Record name | Calcifediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound (S,E)-3-((E)-2-((1R,3aS,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol, also known by its CAS number 63283-36-3, is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 418.65 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C27H44O3 |

| Molecular Weight | 418.65 g/mol |

| CAS Number | 63283-36-3 |

| InChI Key | WRLFSJXJGJBFJQ-WPUCQFJDSA-N |

Research indicates that this compound may interact with various biological pathways. One significant mechanism involves its potential role in modulating the activity of the vitamin D receptor (VDR). The VDR is crucial for regulating calcium and phosphorus homeostasis and influencing gene expression related to cell differentiation and immune responses .

- VDR Interaction : Studies have shown that certain derivatives of vitamin D can inhibit lipogenic gene expression by impairing the sterol regulatory element-binding protein (SREBP) pathway without directly activating VDR . This suggests that (S,E)-3 may have a similar profile, potentially serving as a selective SREBP inhibitor.

- Antiproliferative Effects : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, compounds targeting SREBP have been linked to reduced lipid metabolism in cancer cells, which could be a therapeutic strategy against cancers characterized by abnormal lipid accumulation .

Case Studies

Several studies have explored the biological effects of related compounds:

- Vitamin D Derivatives : A study demonstrated that specific vitamin D metabolites could selectively impair SREBP activity without eliciting VDR activity in cultured cells. This highlights the potential for designing new therapeutic agents that leverage this mechanism .

- Cancer Research : In vitro studies have indicated that compounds similar to (S,E)-3 can inhibit cell proliferation in breast, colon, and lung cancer cell lines. The highest antiproliferative activity was noted in derivatives that disrupt lipid metabolism pathways .

Potential Therapeutic Applications

Given its proposed mechanisms of action, (S,E)-3 may have several therapeutic applications:

- Cancer Treatment : By targeting lipid metabolism through SREBP inhibition, this compound could be developed as a novel anticancer agent.

- Metabolic Disorders : Its ability to modulate lipid synthesis may also be beneficial in treating metabolic disorders characterized by dysregulated lipid homeostasis.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C27H46O3

Molecular Weight: 418.65 g/mol

CAS Number: 63283-36-3

MDL Number: MFCD08600001

The structure of this compound features multiple stereogenic centers, contributing to its potential biological activity. The presence of a hydroxy group and a methylene cyclohexanol moiety suggests possible interactions with biological systems, particularly in pathways involving vitamin D metabolism.

Medicinal Chemistry

The compound has been investigated for its role as a vitamin D analog . Research indicates that it may influence calcium metabolism and bone health by modulating the activity of vitamin D receptors (VDR) . Its analogs have been shown to exhibit similar binding affinities to VDR, which is crucial for the regulation of calcium homeostasis and bone mineralization.

Biochemical Studies

Studies have utilized this compound to explore mechanisms of cell signaling related to vitamin D. It has been shown to affect gene expression related to calcium transport and bone formation in osteoblasts . The compound's ability to mimic natural vitamin D compounds makes it a valuable tool for understanding the biochemical pathways influenced by vitamin D metabolites.

Pharmaceutical Development

The unique structural features of (S,E)-3-((E)-2-((1R,3aS,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol have led to its exploration in developing new pharmaceutical agents targeting osteoporosis and other metabolic bone diseases. Its potential efficacy as a therapeutic agent is supported by preliminary studies indicating favorable pharmacokinetics and bioavailability .

Agricultural Applications

Emerging research suggests that compounds similar to (S,E)-3 can also play roles in agriculture , particularly in enhancing plant growth and resistance to stress conditions. The modulation of hormonal pathways in plants through such compounds could lead to improved agricultural yields and sustainability .

Case Study 1: Vitamin D Analog Research

A study published in Journal of Medicinal Chemistry evaluated the binding affinity of various vitamin D analogs, including (S,E)-3, demonstrating that it effectively activates VDR-mediated transcriptional responses similar to calcitriol . This study highlights the compound's potential as a therapeutic agent for conditions related to calcium deficiency.

Case Study 2: Osteoblast Activity Modulation

Research conducted on osteoblast cell lines showed that treatment with (S,E)-3 resulted in increased expression of osteocalcin and alkaline phosphatase, markers indicative of osteoblast differentiation and activity . These findings suggest its application in osteoporosis treatment strategies.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with key structural analogues:

Key Findings from Comparative Studies

Stereochemical Impact on Bioactivity

- The (1R,3aS,7aR) configuration in the indenyl group is conserved across active vitamin D analogues, suggesting its role in receptor binding .

- Substitution at the heptan-2-yl chain (e.g., hydroxyl vs. methyl groups) modulates solubility and membrane permeability. For example: The target compound’s (R)-6-hydroxy-6-methylheptan-2-yl side chain enhances hydrophilicity compared to the non-hydroxylated analogue in .

Preparation Methods

Enzymatic Resolution for Chiral Induction

Lipase-mediated kinetic resolution proves critical for accessing enantiopure intermediates. For example, (3a S,4 R,7 S,7a S)-3a,4,7,7a-tetrahydro-4,7-methano-1 H-inden-1-one undergoes hydride reduction with LiAlH4 to yield diastereomeric alcohols, which are resolved using Candida antarctica lipase B (CAL-B) in vinyl acetate, achieving >98% enantiomeric excess (ee).

Table 1: Enzymatic Resolution Conditions and Outcomes

| Substrate | Enzyme | Solvent | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| Inden-1-one reduction product | CAL-B | Toluene | 30 | 98.5 | 45 |

| Epoxy ketone derivative | Pseudomonas lipase | MTBE | 25 | 95.2 | 52 |

Organocatalytic Domino Reactions for Cyclohexanol Formation

Amino-squaramide catalysts enable the construction of the cyclohexanol unit through a Michael-Michael-1,2-addition cascade. Reacting β-ketoesters with nitroalkenes and α,α-dicyanoolefins in CH2Cl2 at −20°C yields tetracyclic intermediates with five stereocenters (dr >30:1, 98% ee).

Convergent Synthesis via Fragment Coupling

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of a boronic ester-functionalized indenyl fragment with a brominated cyclohexanol precursor achieves regioselective union. Optimized conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80°C) provide 78% yield with full retention of stereochemistry.

Aldol Condensation for Diene Installation

The conjugated diene is established through Evans aldol reaction between a silyl enol ether and an α,β-unsaturated aldehyde. Titanium tetrachloride-mediated conditions ensure syn selectivity (d.r. 12:1), followed by Peterson elimination to install the exo-methylene group.

Table 2: Key Coupling Reaction Parameters

| Reaction Type | Catalyst | Temp (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | 80 | 78 | >99% E/Z |

| Evans Aldol | TiCl4 | −78 | 65 | d.r. 12:1 |

Industrial-Scale Process Considerations

Continuous Flow Hydrogenation

To mitigate exothermic risks during indenyl core saturation, continuous flow reactors with Pd/C catalysts (20 bar H2, 50°C) achieve 94% conversion with <2% over-reduction byproducts.

Crystallization-Induced Dynamic Resolution

Chiral diol intermediates are purified via diastereomeric salt formation with L-tartaric acid in EtOAc/heptane, enhancing ee from 92% to 99.9% in recrystallized material.

Analytical Validation and Characterization

Q & A

Q. What spectroscopic techniques are most effective for resolving the stereochemistry of this compound?

- Methodological Answer : Due to its multiple stereocenters and conjugated double bonds (e.g., E/Z configurations), nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR with NOESY/ROESY experiments, is critical for assigning stereochemistry. X-ray crystallography is recommended for definitive structural confirmation if single crystals can be obtained. Infrared (IR) spectroscopy and high-resolution mass spectrometry (HRMS) should supplement analysis for functional group identification and molecular weight validation .

Q. How should researchers optimize storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures below -20°C. Ensure low humidity (<20% RH) to prevent hydrolysis of the hydroxyl and methylene groups. Stability tests via HPLC or TLC at regular intervals are advised to monitor degradation products .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use full personal protective equipment (PPE), including nitrile gloves, lab coats, and chemical goggles. For respiratory protection, employ NIOSH-approved P95 respirators if airborne particulates are generated. Work in a fume hood to minimize inhalation risks, and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the formation of the hexahydro-1H-indenylidene core?

- Methodological Answer : Evaluate reaction kinetics using in situ FTIR or Raman spectroscopy to identify rate-limiting steps. Consider transition metal catalysis (e.g., Pd-mediated cross-couplings) or photochemical methods to enhance stereoselectivity. Solvent screening (e.g., DMF vs. THF) and microwave-assisted synthesis may improve reaction efficiency .

Q. What strategies can resolve discrepancies between computational predictions and experimental data for this compound’s conformational stability?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model ground-state geometries and compare with experimental NMR or X-ray data. Use molecular dynamics simulations to assess solvent effects and thermal fluctuations. Adjust computational parameters (e.g., basis sets, solvation models) iteratively to align with empirical observations .

Q. How can researchers design assays to evaluate the biological activity of this compound without reliable prior pharmacological data?

- Methodological Answer : Prioritize in vitro assays targeting structurally similar bioactive compounds (e.g., vitamin D analogs or sterol derivatives). Use cell-free systems (e.g., enzyme inhibition assays) to minimize confounding variables. For cell-based studies, employ high-content screening (HCS) with fluorescent reporters to track receptor binding or metabolic pathways. Validate hits via dose-response curves and orthogonal assays (e.g., SPR for binding affinity) .

Q. What analytical approaches are recommended to study the compound’s thermal stability and decomposition pathways?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can identify decomposition temperatures and enthalpy changes. Gas chromatography-mass spectrometry (GC-MS) of pyrolysis products under controlled atmospheres (e.g., N vs. O) reveals degradation mechanisms. Accelerated stability studies (40°C/75% RH) over 1–3 months provide kinetic data for shelf-life modeling .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported 13C^{13}\text{C}13C-NMR chemical shifts for the methylenecyclohexanol moiety?

- Methodological Answer : Recalibrate NMR spectrometers using certified standards (e.g., tetramethylsilane). Compare shifts across solvents (CDCl vs. DMSO-d) to assess solvation effects. Collaborate with multiple labs to replicate data, and cross-reference with published databases (e.g., NIST Chemistry WebBook) .

Q. What experimental controls are critical when observing unexpected reactivity in hydroxyl-group functionalization?

- Methodological Answer : Include deuterated analogs (e.g., -OD instead of -OH) to track proton transfer steps. Use radical scavengers (e.g., TEMPO) to rule out chain reactions. Perform kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms .

Methodological Best Practices

Q. How can researchers validate the purity of this compound for publication-quality studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.